8-Chloro-7-methoxyquinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family, characterized by a quinazoline core structure with a chlorine atom and a methoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent and in cancer therapy.
This compound can be synthesized from 2-aminobenzamides and various reagents through multiple synthetic pathways, including microwave-assisted methods and oxidant-free strategies. The synthesis often involves the reaction of anthranilamide derivatives with acetic acid or other amides under controlled conditions to yield high-purity products .
8-Chloro-7-methoxyquinazolin-4(3H)-one is classified as a heterocyclic aromatic compound. It falls under the category of quinazolinones, which are known for their diverse pharmacological properties. The specific presence of the chlorine and methoxy substituents modifies its chemical behavior and biological activity.
The synthesis of 8-Chloro-7-methoxyquinazolin-4(3H)-one can be achieved using several methods:
The reactions are monitored using thin layer chromatography, and product purity is often assessed via nuclear magnetic resonance spectroscopy and mass spectrometry. Typical conditions include the use of solvents like dimethyl sulfoxide or acetic acid, with temperatures adjusted to optimize yields.
The molecular structure of 8-Chloro-7-methoxyquinazolin-4(3H)-one features a quinazoline ring system with the following substituents:
The molecular formula is C₉H₈ClN₃O, with a molecular weight of approximately 213.63 g/mol. The compound exhibits characteristic peaks in nuclear magnetic resonance spectra that confirm its structural integrity.
8-Chloro-7-methoxyquinazolin-4(3H)-one can participate in various chemical reactions typical of quinazolinones:
Reactions are typically carried out under controlled conditions to avoid decomposition or side reactions. Analytical techniques such as high-performance liquid chromatography are used to monitor reaction progress.
The mechanism of action for 8-Chloro-7-methoxyquinazolin-4(3H)-one is closely related to its biological activity:
Spectroscopic data (NMR, IR) provide insights into functional groups present in the molecule, confirming its identity and purity.
8-Chloro-7-methoxyquinazolin-4(3H)-one has several notable applications:
The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, with a documented history spanning over 150 years. The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Griess in 1869 through the reaction of cyanogens with 2-aminobenzoic acid [6] [9]. Systematic exploration began in earnest during the mid-20th century, leading to the first marketed quinazoline-containing drug, methaqualone (a sedative-hypnotic), in 1951. This breakthrough demonstrated the therapeutic potential of this heterocyclic system [6] [9]. The late 20th and early 21st centuries witnessed an explosion of interest in this scaffold, particularly in oncology, with over 100 quinazoline-based drugs entering clinical use. Notable FDA-approved drugs include epidermal growth factor receptor (EGFR) inhibitors such as gefitinib (2003), erlotinib (2004), and afatinib (2013) for non-small cell lung cancer, as well as lapatinib (2007) for HER2-positive breast cancer [7] [9]. These agents typically feature substitutions at the 4, 6, and 7 positions of the quinazoline core, highlighting the structural versatility of this scaffold for optimizing target affinity and pharmacokinetic properties.
Table 1: Evolution of Quinazolinone-Based Therapeutics
Time Period | Key Developments | Representative Agents |
---|---|---|
1869-1950 | Initial synthesis and characterization of quinazoline derivatives | 2-Cyano-3,4-dihydro-4-oxoquinazoline |
1951-2000 | First-generation marketed drugs; focus on CNS and antimicrobial applications | Methaqualone (sedative-hypnotic) |
2001-Present | Targeted cancer therapies; kinase inhibitors; exploration of multitarget agents | Gefitinib, Erlotinib, Afatinib, Lapatinib |
The strategic incorporation of halogen and alkoxy substituents at specific positions on the quinazolinone nucleus profoundly influences both physicochemical properties and biological activity. The 8-chloro-7-methoxy substitution pattern represents a chemically and biologically significant modification. The chlorine atom at position 8 serves as a potent electron-withdrawing group, enhancing electrophilic character and facilitating π-stacking interactions with aromatic residues in target proteins [6] [9]. Simultaneously, the methoxy group at position 7 acts as an electron-donating substituent, modulating electron density across the conjugated system and improving metabolic stability through steric hindrance of oxidative metabolic sites [6] [9].
This specific substitution pattern significantly impacts the molecule's binding affinity for biological targets. Molecular modeling studies suggest that the chloro and methoxy groups occupy complementary regions within enzyme active sites, with the methoxy oxygen potentially forming hydrogen bonds with key residues [3] [9]. The steric and electronic effects of these substituents also influence the tautomeric equilibrium of the quinazolinone core, potentially favoring the 4(3H)-one tautomer that demonstrates optimal binding to biological targets. Furthermore, this substitution pattern enhances lipophilicity (log P ≈ 1.3-2.4 for analogs), potentially improving membrane permeability compared to unsubstituted quinazolinones [5] [9].
Table 2: Influence of Substituents on Quinazolinone Bioactivity
Position | Substituent | Electronic Effect | Key Biological Impacts |
---|---|---|---|
7 | Methoxy | Electron-donating | ↑ Metabolic stability; potential H-bond acceptor; modulates electron density |
8 | Chloro | Electron-withdrawing | ↑ Electrophilicity; facilitates π-stacking; improves target binding affinity |
4 | Carbonyl | Strongly polarized | Critical for H-bond donation; participates in key interactions with biological targets |
The 8-chloro-7-methoxyquinazolin-4(3H)-one scaffold demonstrates exceptional promise in addressing the limitations of single-target therapies through multitarget inhibition and synthetic lethality approaches. In multitarget drug design, this core structure serves as a versatile platform capable of accommodating modifications that enable simultaneous engagement of structurally or functionally related targets. For example, molecular hybridization strategies have successfully merged the quinazolinone core with pharmacophores targeting complementary pathways, such as histone deacetylases (HDAC) or carbonic anhydrases, yielding dual-target inhibitors with potential for enhanced efficacy and reduced resistance development [7] [9].
The scaffold demonstrates particular relevance in synthetic lethality strategies for oncology, especially in breast cancer therapeutics. As demonstrated by compound 19d (ADTL-BPI1901)—a structurally related 7-methoxyquinazolinone derivative—this chemotype can inhibit both poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain containing protein 4 (BRD4) simultaneously [2]. This dual inhibition creates a synthetic lethal interaction in breast cancer cells, particularly in BRCA1/2 wild-type tumors that are normally resistant to PARP inhibition alone. Mechanistically, BRD4 inhibition downregulates DNA double-strand break resection proteins (e.g., CtIP) and impairs homologous recombination repair, creating a dependency on PARP-mediated backup repair pathways. Simultaneous PARP1 inhibition in this context leads to catastrophic DNA damage accumulation and selective tumor cell death [2].
Bioinformatic analyses support this approach, revealing significant positive correlation (R = 0.61, p < 0.001) between BRD4 and PARP1 expression in breast cancer transcriptome data from The Cancer Genome Atlas. Protein-protein interaction networks have identified 383 BRD4-interacting proteins and 1,472 PARP1-interacting proteins, with overlapping nodes in cell cycle and apoptotic pathways [2]. These findings validate the 8-chloro-7-methoxyquinazolin-4(3H)-one scaffold as a privileged structure for developing dual-target therapeutics leveraging synthetic lethal interactions.
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6